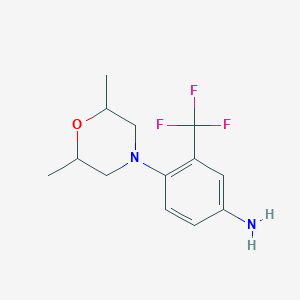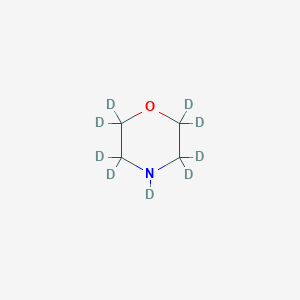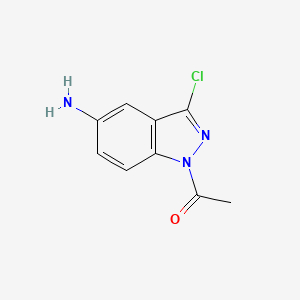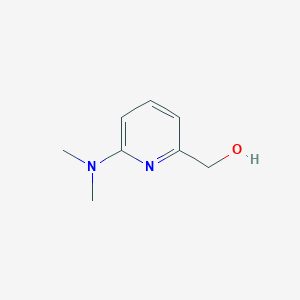![molecular formula C9H9F3N2O B1453289 1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol CAS No. 874832-39-0](/img/structure/B1453289.png)
1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol
Vue d'ensemble
Description
“1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol” is a chemical compound with the CAS Number: 874832-39-0. It has a molecular weight of 218.18 . This compound is in the form of a powder and is typically stored at room temperature .
Synthesis Analysis
The synthesis of trifluoromethylpyridine derivatives, which includes “this compound”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H9F3N2O/c10-9(11,12)6-1-2-8(13-3-6)14-4-7(15)5-14/h1-2,7,15H,3-4H2 .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) derivatives, including “this compound”, are important ingredients for the development of agrochemical and pharmaceutical compounds . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Physical and Chemical Properties Analysis
“this compound” is a powder that is typically stored at room temperature . It has a molecular weight of 218.18 .Applications De Recherche Scientifique
Role in Cycloaddition Reactions
The trifluoromethyl group in compounds like 1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol plays a significant role in both thermal and photochemical cycloaddition reactions. These reactions are essential in synthesizing azetidine derivatives with a trifluoromethyl group. Such cycloadditions can lead to new routes for the synthesis of various azetidin-2-ones and pyridines (Katagiri, Watanabe, & Kaneko, 1988).
Synthesis of Azetidine Derivatives for Receptor Binding Studies
Azetidine derivatives, such as those related to this compound, have been synthesized for their potential in receptor binding studies, particularly for nicotinic acetylcholine receptors. This research is vital for developing new positron emission tomography (PET) ligands for brain imaging (Doll et al., 1999).
Development of Antidepressant and Nootropic Agents
Synthesis of Schiff’s bases and 2-azetidinones from pyridine derivatives, including those similar to this compound, has shown potential in developing antidepressant and nootropic agents. These compounds have exhibited significant activity in tests, underscoring the potential of the 2-azetidinone skeleton in central nervous system active agents (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Antimicrobial Applications
A variety of azetidine derivatives, structurally related to this compound, have been synthesized and characterized for their antimicrobial properties. These compounds have shown significant effectiveness against various bacterial and fungal strains, highlighting their potential in antimicrobial therapy (Dodiya, Shihory, & Desai, 2012).
Chemical Structure Analysis
Studies on the crystal and molecular structure of azetidine derivatives, such as this compound, provide insights into their chemical properties and potential applications in various fields. Understanding the structure is crucial for manipulating these compounds for specific scientific applications (Ramakumar, Venkatesan, & Rao, 1977).
Mécanisme D'action
Pyrimidinamine derivatives, which include “1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol”, act as mitochondrial complex I electron transport inhibitors (MET I) . Due to its different action mode from other commercial fungicides, the resistance of pyrimidinamine fungicides has not been reported so far .
Safety and Hazards
Orientations Futures
The demand for TFMP derivatives, including “1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol”, has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, it is expected that the development and application of TFMP derivatives will continue to grow in the future .
Propriétés
IUPAC Name |
1-[5-(trifluoromethyl)pyridin-2-yl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c10-9(11,12)6-1-2-8(13-3-6)14-4-7(15)5-14/h1-3,7,15H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLBLBXSZFGMBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=C(C=C2)C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,8-Dibromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1453209.png)






![4-[(2-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1453220.png)
![10-phenyl-3,4,9,10-tetrahydrobenzo[b]cyclopenta[e][1,4]diazepin-1(2H)-one](/img/structure/B1453222.png)


![N-methyl-5-[(methylamino)methyl]furan-2-carboxamide](/img/structure/B1453228.png)
![2-chloro-N-{2-[4-(trifluoromethyl)phenoxy]ethyl}acetamide](/img/structure/B1453229.png)
